molecular formula C17H13N3O B14249544 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- CAS No. 323582-74-7

3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-

Cat. No.: B14249544
CAS No.: 323582-74-7
M. Wt: 275.30 g/mol
InChI Key: LZXCHVISQFLTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines.

Preparation Methods

The synthesis of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- typically involves a 1,3-dipolar cycloaddition method. This method includes the reaction of a 1,3-dipole compound with an o-hydroxyaromatic ketone in the presence of potassium carbonate or potassium phosphate in acetonitrile solution . The reaction conditions are usually refluxed to achieve moderate to good yields of the target compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as potassium carbonate, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- can be compared with other similar compounds such as:

The uniqueness of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- lies in its specific structure and the resulting chemical and biological properties that make it suitable for a wide range of applications.

Properties

CAS No.

323582-74-7

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxypyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-16(11-19-20)15-9-5-4-8-14(15)10-18-17/h1-11H,12H2

InChI Key

LZXCHVISQFLTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.